molecular formula C10H14N2O3S B4439625 N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide

N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439625
M. Wt: 242.30 g/mol
InChI Key: AYJWWCAMKNJSRN-UHFFFAOYSA-N
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Description

"N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" is a compound related to the class of sulfonamides, which are known for their varied chemical and biological activities. This compound belongs to a broader class of substituted benzamides and sulfonamides with significant pharmacological potentials. Although specific research directly on "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" is limited, related compounds have been synthesized and studied for their chemical properties and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those structurally related to "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide," typically involves multi-step chemical reactions. These processes might include nucleophilic substitution, diazotization, and subsequent reactions with suitable electrophiles or nucleophiles to introduce the sulfonamide functional group. Detailed synthesis pathways are explored in the context of developing compounds with potential Class III antiarrhythmic activity or other biological activities, as seen in related sulfonamide and benzamide derivatives (Ellingboe et al., 1992).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods, providing insights into their conformation and electronic properties. The molecular-electronic structure, including steric hindrance and electronic distribution, significantly affects the chemical reactivity and potential biological activity of these compounds. For example, studies on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into the structure-activity relationships of similar compounds (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" can be inferred from related studies on sulfonamide derivatives. These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and the reaction conditions. The presence of the sulfonamide group affects the electron density and reactivity of the benzamide moiety, influencing its chemical behavior and interactions with other molecules (Khazalpour & Nematollahi, 2015).

properties

IUPAC Name

3-(methanesulfonamido)-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-4-5-8(10(13)11-2)6-9(7)12-16(3,14)15/h4-6,12H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJWWCAMKNJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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